molecular formula C10H8BrN3O2 B1478665 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 2090852-37-0

2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B1478665
CAS No.: 2090852-37-0
M. Wt: 282.09 g/mol
InChI Key: ABCKQFIWCHJXSM-UHFFFAOYSA-N
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Description

2-(3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a triazole-based compound featuring a 1,2,4-triazole core substituted at position 3 with a 3-bromophenyl group and at position 5 with an acetic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

IUPAC Name

2-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-1-2-6(4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCKQFIWCHJXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit penicillin biosynthetic enzymes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of acetylcholinesterase, an enzyme crucial for nerve function. This interaction can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with penicillin biosynthetic enzymes involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to a cascade of molecular events that alter cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under specific conditions but can degrade over time, affecting its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Understanding the dosage threshold is essential for its safe and effective application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affects its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall function within the cell.

Biological Activity

The compound 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a derivative of the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10BrN4O2
  • Molecular Weight : 316.15 g/mol
  • Structural Characteristics : The compound contains a triazole ring and a bromophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In a study assessing various triazole compounds, it was found that those with bromophenyl substitutions showed enhanced cytotoxicity against several cancer cell lines. The mechanism is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-75.2Inhibition of DNA synthesis
Other TriazolesA5494.8Apoptosis induction

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances its lipophilicity, facilitating better membrane penetration and resulting in higher antibacterial efficacy.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
  • DNA Interaction : Its structure allows for intercalation with DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

In a notable case study published in a peer-reviewed journal, researchers synthesized various derivatives of triazole compounds and evaluated their biological activities. Among them, This compound exhibited one of the highest levels of cytotoxicity against human cancer cell lines and significant antibacterial activity against resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight XlogP Key Features
2-(3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid (Target Compound) 3-Bromophenyl C₁₀H₈BrN₃O₂ 282.09 ~1.5* Bromine enhances lipophilicity; acetic acid enables salt formation.
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid Thiophen-3-yl C₈H₇N₃O₂S 209.23 0.8 Thiophene increases π-π stacking; lower molecular weight improves solubility.
2-((5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid 2-Bromophenyl, thioether C₁₁H₁₀BrN₃O₂S 328.18 ~2.1* Thioether linkage increases stability; methyl group alters steric effects.
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide 4-Bromophenyl, pyridinyl C₂₁H₁₅BrClF₃N₅OS 564.79 ~3.5* Pyridinyl and bromophenyl enhance binding to aromatic receptors.
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate Thiophen-2-ylmethyl C₉H₈KN₃O₂S₂ 309.41 N/A Potassium salt improves water solubility and actoprotective activity.

*Estimated based on analogous structures.

Key Observations:

  • Bromine vs.
  • Substituent Position: 3-Bromophenyl (target) vs. 2-bromophenyl () alters steric hindrance and electronic effects, influencing binding to biological targets.
  • Functional Groups: Thioether (e.g., ) or morpholine salts () modulate stability and pharmacokinetics.

Table 2: Pharmacological Comparisons

Compound Reported Activity Mechanism/Application Reference
Target Compound Under investigation (likely antimicrobial/antifungal due to triazole core). Potential CYP450 inhibition (common in triazoles).
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate Actoprotective effect (24.27% reduction in fatigue vs. riboxin). Mitochondrial energy metabolism enhancement.
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid Not explicitly reported; structural similarity suggests CNS or antimicrobial use. π-π stacking with biological targets.
Pyraflufen-ethyl metabolite () Herbicidal activity via protoporphyrinogen oxidase inhibition. Agricultural applications.

Key Findings:

  • Actoprotective Activity: Potassium salts of thioacetate derivatives () outperform sodium or morpholine salts, highlighting cation-dependent efficacy .

Preparation Methods

The synthesis of 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid generally involves the construction of the 1,2,4-triazole ring system, functionalization with a bromophenyl group, and introduction of the acetic acid moiety. Various methods reported in the literature emphasize different strategies such as:

  • Cyclization of hydrazinecarbothioamide derivatives with halogenated benzoyl precursors
  • N-alkylation of triazole rings with haloacetic acid derivatives
  • Continuous flow synthesis for improved efficiency and safety

Preparation via Cyclization of Hydrazinecarbothioamides and Subsequent Functionalization

A notable method involves the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones as intermediates, which are then converted to acetic acid derivatives. The key steps include:

  • Step 1: Formation of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

    Refluxing 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides with potassium hydroxide in aqueous medium leads to cyclization and formation of the triazole-thione ring system.

  • Step 2: Conversion to 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acids

    The thione derivatives are refluxed with sodium hydroxide and 2-chloroacetic acid in 2-propanol, facilitating nucleophilic substitution to introduce the acetic acid group.

  • Step 3: Salt Formation

    The resulting acids can be converted into salts by reaction with organic amines or inorganic salts in 2-propanol or water.

Characterization: The structures are confirmed by elemental analysis (CHNS), ^1H NMR spectroscopy, and gas chromatography-mass spectrometry (GC-MS).

Step Reagents/Conditions Product Notes
1 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamide, KOH, reflux, aqueous medium 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones Cyclization step
2 Sodium hydroxide, 2-chloroacetic acid, 2-propanol, reflux 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acid Acetic acid introduction
3 Organic amines/inorganic salts, 2-propanol or water Salt derivatives Salt formation for enhanced solubility

This method was successfully used to synthesize 21 novel compounds in the related series, demonstrating good yields and purity.

Continuous Flow Synthesis for 1,2,4-Triazole Acetic Acid Derivatives

A modern, efficient approach involves continuous flow chemistry to synthesize 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which can be adapted for bromophenyl-substituted analogs.

  • Advantages:

    • Metal-free process avoiding hazardous catalysts
    • Atom economical and environmentally benign
    • Avoids chromatography and isolation steps
    • Higher yields and better safety profile due to controlled reaction conditions
  • Process Outline:

    • Condensation reactions for triazole ring formation under continuous flow
    • Controlled handling of energetic intermediates
    • Scalable and reproducible synthesis

This method represents a significant improvement over traditional batch processes and can be generalized for various 1,2,4-triazole derivatives, including those with bromophenyl substituents.

Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
Cyclization of hydrazinecarbothioamides + acetic acid substitution Reflux with KOH, NaOH, 2-chloroacetic acid KOH, NaOH, 2-chloroacetic acid, 2-propanol Straightforward, well-characterized, good yields Multi-step, requires careful purification
Continuous flow synthesis Condensation under flow, metal-free Flow reactor, no metals, controlled conditions High yield, scalable, safe, environmentally friendly Requires specialized equipment
Multi-step N-alkylation and ring-opening Alkylation, epoxidation, nucleophilic ring-opening Halogenoacetophenones, TMSOI, K2CO3 Access to diverse derivatives More complex, longer synthesis

Research Findings and Analytical Data

  • Elemental analysis (CHNS) confirms expected compositions.
  • ^1H NMR spectra (400 MHz) in DMSO-d6 provide structural confirmation.
  • GC-MS analysis verifies purity and molecular weight.
  • Continuous flow methods show improved yield and reproducibility compared to batch synthesis.
  • Salt formation improves solubility and potential bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of bromophenyl-substituted hydrazinecarbothioamides, followed by thioalkylation or salt formation. For example, refluxing 2-bromobenzoyl derivatives with substituted hydrazines forms triazole intermediates, which are then functionalized with acetic acid moieties via S-alkylation in alkaline media. Salts are prepared by reacting the free acid with organic amines (e.g., morpholine) or inorganic bases (e.g., NaHCO₃) in protic solvents like 2-propanol . While these methods focus on 2-bromophenyl analogs, analogous protocols can be adapted for 3-bromophenyl derivatives by adjusting the bromophenyl precursor.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Characterization typically involves:

  • NMR and FT-IR : To confirm the triazole ring, bromophenyl group, and acetic acid moiety. For example, ¹H NMR can resolve substituent positions on the triazole ring, while FT-IR identifies thioether (C–S) and carboxylic acid (C=O) bonds .
  • X-ray crystallography : Used to determine crystal packing and hydrogen-bonding interactions in salt forms (e.g., potassium or morpholinium salts). This technique resolves steric effects caused by bromophenyl substituents .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The triazole core and bromophenyl group confer antimicrobial, anticancer, and enzyme-inhibitory properties. Biological assays (e.g., MIC testing, enzyme inhibition) are used to evaluate activity. For example, similar compounds inhibit fungal cytochrome P450 enzymes via docking studies that highlight triazole-metal coordination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?

  • Methodological Answer : Yield optimization involves:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) for cyclocondensation steps .
  • Continuous-flow processes : Enhances reproducibility and scalability, as demonstrated in ethyl triazolyl acetate synthesis (52% yield) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates during S-alkylation .

Q. How can researchers address contradictions in reported biological activity data for structurally similar triazole derivatives?

  • Methodological Answer : Contradictions arise from substituent effects (e.g., bromophenyl position) or assay variability. Strategies include:

  • Comparative SAR studies : Systematically varying substituents (e.g., 2-bromo vs. 3-bromo) to isolate activity trends .
  • Standardized bioassays : Using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

Q. What computational approaches are used to predict the structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the triazole ring .
  • Molecular docking : Simulates binding to targets (e.g., EGFR kinase) by modeling interactions between the bromophenyl group and hydrophobic enzyme pockets .

Q. What strategies improve the solubility of this compound for in vitro studies?

  • Methodological Answer :

  • Salt formation : Converting the free acid to potassium or morpholinium salts enhances aqueous solubility (e.g., 5a-5c salts in ) .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins in biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 2
2-(3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

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